molecular formula C8H8ClF2N B2361750 5,6-Difluoroisoindoline hydrochloride CAS No. 1820619-19-9

5,6-Difluoroisoindoline hydrochloride

Cat. No.: B2361750
CAS No.: 1820619-19-9
M. Wt: 191.61
InChI Key: CKWVOHSNYJQGBF-UHFFFAOYSA-N
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Description

5,6-Difluoroisoindoline hydrochloride (CAS: 1820619-19-9 or 1803588-91-1) is a fluorinated heterocyclic compound with the molecular formula C₈H₈ClF₂N and a molecular weight of 191.61 g/mol. Structurally, it consists of an isoindoline core substituted with two fluorine atoms at the 5- and 6-positions and a hydrochloride salt moiety. This compound is primarily utilized in research and development (R&D) for applications such as pharmaceutical intermediates or ligand synthesis in coordination chemistry.

Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVOHSNYJQGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-19-9
Record name 5,6-difluoro-2,3-dihydro-1H-isoindole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoroisoindoline hydrochloride typically involves the reaction of 5,6-difluoroisoindoline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents such as methanol or ethanol and may require refluxing to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoroisoindoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroisoindoline oxides, while reduction may produce difluoroisoindoline derivatives with reduced functional groups.

Scientific Research Applications

5,6-Difluoroisoindoline hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoroisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

5-Fluoroisoindoline Hydrochloride (CAS: 685565-15-5)

  • Molecular Formula : C₈H₈FN·HCl
  • Molecular Weight : 173.62 g/mol
  • Key Difference : Contains a single fluorine atom at the 5-position instead of two.
  • Implications : Reduced fluorination may lower electronegativity and alter solubility or binding affinity in biological systems compared to the difluorinated analogue.

4,6-Difluoroindoline Hydrochloride (CAS: 825-70-7)

  • Molecular Formula : C₈H₇ClF₂N (assumed based on naming conventions)
  • Key Difference : Fluorine atoms are positioned at 4- and 6-positions on the indoline ring.

5,6-Dibromobenzimidazole Hydrochloride (CAS: 1242336-63-5)

  • Molecular Formula : C₇H₅Br₂ClN₂
  • Molecular Weight : 312.39 g/mol
  • Key Difference : Bromine substituents and a benzimidazole core instead of isoindoline.
  • Implications : Bromine’s larger atomic radius may enhance steric hindrance and alter π-π stacking interactions in supramolecular applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Positions Key Applications
5,6-Difluoroisoindoline HCl 1820619-19-9 C₈H₈ClF₂N 191.61 5,6 Pharmaceutical R&D
5-Fluoroisoindoline HCl 685565-15-5 C₈H₈FN·HCl 173.62 5 Intermediate synthesis
4,6-Difluoroindoline HCl 825-70-7 C₈H₇ClF₂N ~190 (estimated) 4,6 Not specified
5,6-Dibromobenzimidazole HCl 1242336-63-5 C₇H₅Br₂ClN₂ 312.39 N/A Building block chemistry

Analysis of Substituent Effects

  • Fluorine vs. Hydrogen/Bromine : Fluorine’s high electronegativity enhances metabolic stability and bioavailability in drug design compared to hydrogen. Bromine, while less electronegative, offers bulkier substitution for probing steric effects.
  • Positional Isomerism : The 5,6-difluoro configuration may optimize electronic effects for target binding in medicinal chemistry compared to 4,6-difluoro isomers.

Research and Commercial Considerations

  • Pricing and Availability :

    • 5,6-Difluoroisoindoline hydrochloride is priced at $607.00/g (1g scale) through suppliers like Accela, whereas 5-fluoroisoindoline hydrochloride is available at lower costs (e.g., 100mg for $23.00).
    • Bulk pricing for this compound requires direct inquiry, reflecting its specialized use.
  • Synthetic Challenges: Fluorination at adjacent positions (5,6) may require regioselective methods to avoid byproducts, unlike mono-fluorinated analogues.

Biological Activity

5,6-Difluoroisoindoline hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluoro-substituted isoindoline framework. The presence of fluorine atoms enhances the compound's bioavailability and metabolic stability , making it a promising candidate for drug development. The structural features of this compound allow it to interact with various biological targets, potentially leading to therapeutic effects in multiple disease models.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Targeting Protein Interactions : The compound has been shown to influence protein-protein interactions, which are crucial in various cellular processes.
  • Modulation of Enzyme Activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.
  • Induction of Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for anticancer therapies.
  • Neurodegenerative Diseases : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObservations
CytotoxicityInduces apoptosis in various cancer cell lines (e.g., MCF7, HCT116)
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
NeuroprotectionPotential protective effects against neurodegeneration
Protein Interaction ModulationAlters interactions between key proteins involved in cellular signaling

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines (MCF7), this compound demonstrated significant cytotoxic effects. The compound was tested at various concentrations using the MTT assay, showing a dose-dependent inhibition of cell viability. The results indicated that at concentrations above 10 µM, there was a marked reduction in cell proliferation compared to untreated controls.

Table 2: Cytotoxicity Data from MCF7 Cells

Concentration (µM)Cell Viability (%)
0100
190
570
1050
2030

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